molecular formula C9H8ClNO6 B14645852 4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate CAS No. 54789-70-7

4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate

Cat. No.: B14645852
CAS No.: 54789-70-7
M. Wt: 261.61 g/mol
InChI Key: PLSSPOPGLJZUIL-UHFFFAOYSA-N
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Description

4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate is a synthetic compound belonging to the benzoxazinone class of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate typically involves the reaction of anthranilic acid with acetic anhydride. This reaction leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives . Another method involves the use of cyanuric chloride and dimethylformamide as cyclizing agents, which allows for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives without the need for traditional heating or microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, benzoyl chlorides, and iminium cations. Dimethylformamide and triethylamine are often used as solvents and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with acyl chlorides can lead to the formation of various 2-substituted benzoxazinone derivatives .

Mechanism of Action

The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate involves the inhibition of bacterial growth. It targets specific enzymes and pathways in bacteria, leading to the disruption of essential cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate is unique due to its specific substitution pattern and perchlorate group, which confer distinct chemical and biological properties. Its ability to inhibit a broad spectrum of bacteria makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

54789-70-7

Molecular Formula

C9H8ClNO6

Molecular Weight

261.61 g/mol

IUPAC Name

2-methyl-1,3-benzoxazin-4-one;perchloric acid

InChI

InChI=1S/C9H7NO2.ClHO4/c1-6-10-9(11)7-4-2-3-5-8(7)12-6;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)

InChI Key

PLSSPOPGLJZUIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2=CC=CC=C2O1.OCl(=O)(=O)=O

Origin of Product

United States

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